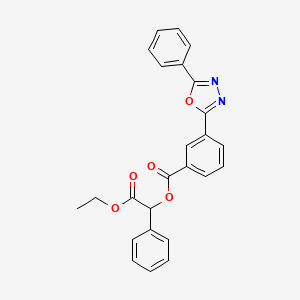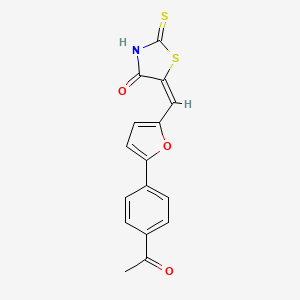
2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a combination of ester and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Esterification: The esterification process involves reacting the oxadiazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the esterified oxadiazole with 2-oxo-1-phenylethyl benzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated heterocycles .
Scientific Research Applications
2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate
- 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine
Uniqueness
2-Ethoxy-2-oxo-1-phenylethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific combination of ester and oxadiazole functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H20N2O5 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl) 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-2-30-25(29)21(17-10-5-3-6-11-17)31-24(28)20-15-9-14-19(16-20)23-27-26-22(32-23)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3 |
InChI Key |
LVDGINAITMTTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880728.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880743.png)
![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate](/img/structure/B10880759.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)

![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
![2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
